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molecular formula C10H12BrNO B8520981 4-bromo-2-ethyl-N-methylbenzamide

4-bromo-2-ethyl-N-methylbenzamide

Cat. No. B8520981
M. Wt: 242.11 g/mol
InChI Key: GTKZATIZMTUHGF-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

To a solution of 4-bromo-2-ethyl-benzoyl chloride (1.00 g, 4.04 mmol) in CH2Cl2 (20 mL) was added methylamine (0.70 mL, 40% solution in water, 8.08 mmol). The mixture was stirred for 3 hours, at which time the volatiles were removed in vacuo. The residue was dissolved in EtOAc, washed with H2O, dried over MgSO4, and concentrated to a brown oil (0.857 g, 88%). 1H NMR (300 MHz, CDCl3): δ 1.21 (t, J=7.4 Hz, 3 H), 2.75 (q, J=7.5 Hz, 2 H), 2.97 (d, J=4.9 Hz, 3 H), 5.74 (s, 1 H), 7.17 (d, J=8.1 Hz, 1 H), 7.32 (d, J=8.1 Hz, 1 H), 7.39 (s, 1 H).
Name
4-bromo-2-ethyl-benzoyl chloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[C:4]([CH2:11][CH3:12])[CH:3]=1.[CH3:13][NH2:14]>C(Cl)Cl>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:14][CH3:13])=[O:7])=[C:4]([CH2:11][CH3:12])[CH:3]=1

Inputs

Step One
Name
4-bromo-2-ethyl-benzoyl chloride
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)Cl)C=C1)CC
Name
Quantity
0.7 mL
Type
reactant
Smiles
CN
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours, at which time the volatiles
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil (0.857 g, 88%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=CC(=C(C(=O)NC)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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